N-(4-butoxyphenyl)-3-phenylpropanamide
Description
N-(4-Butoxyphenyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a 3-phenylpropanamide backbone substituted with a 4-butoxyphenyl group at the nitrogen atom. The 4-butoxy group, a longer alkoxy chain, may influence solubility, lipophilicity, and intermolecular interactions compared to shorter-chain or electron-modifying substituents .
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H23NO2/c1-2-3-15-22-18-12-10-17(11-13-18)20-19(21)14-9-16-7-5-4-6-8-16/h4-8,10-13H,2-3,9,14-15H2,1H3,(H,20,21) |
InChI Key |
ZGUDWUSESOONPA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The 3-phenylpropanamide scaffold is highly tunable, with substituents on the N-aryl group significantly altering properties. Key analogs and their characteristics are summarized below:
Notes:
- The 4-butoxy group in the target compound likely enhances lipophilicity compared to smaller substituents like methoxy .
- Electron-withdrawing groups (e.g., bromo in ) may reduce solubility in polar solvents, while electron-donating groups (e.g., methoxy in ) improve stability.
- Spirocyclic derivatives (e.g., ) exhibit higher melting points due to rigid structures.
Key Observations :
- Demethylation reactions (e.g., ) achieve moderate-to-high yields (75–89%), suitable for phenolic derivatives.
- EDCI-mediated coupling (e.g., ) is highly efficient (90–100% yields) for spirocyclic and complex amides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
